molecular formula C13H15NOS B2979882 (1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine CAS No. 799779-51-4

(1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine

Cat. No.: B2979882
CAS No.: 799779-51-4
M. Wt: 233.33
InChI Key: DMTQRMFVEMKOGG-UHFFFAOYSA-N
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Description

(1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine: is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their aromatic properties and are commonly found in various natural products and synthetic compounds. The presence of both furan and thiophene rings in a single molecule makes this compound particularly interesting for research in organic chemistry and materials science.

Scientific Research Applications

(1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique electronic properties.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling through a series of reactions:

    Preparation of Furan Intermediate: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Preparation of Thiophene Intermediate: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

    Coupling Reaction: The furan and thiophene intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Alkyl halides, Sodium alkoxides

Major Products

    Oxidation: Ketones, Carboxylic acids

    Reduction: Hydrogenated derivatives

    Substitution: Alkylated or alkoxylated derivatives

Mechanism of Action

The mechanism of action of (1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1-Furan-2-yl-but-3-enyl)-phenethyl-amine
  • Benzyl-(1-furan-2-yl-but-3-enyl)-amine hydrochloride

Uniqueness

(1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and chemical properties. This dual-ring structure is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

1-(furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c1-2-5-12(13-7-3-8-15-13)14-10-11-6-4-9-16-11/h2-4,6-9,12,14H,1,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTQRMFVEMKOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=CO1)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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